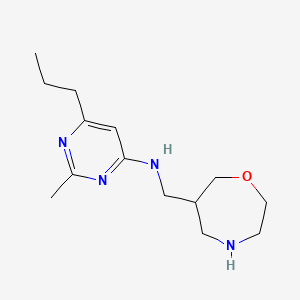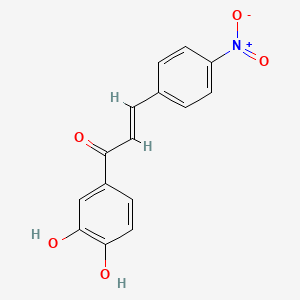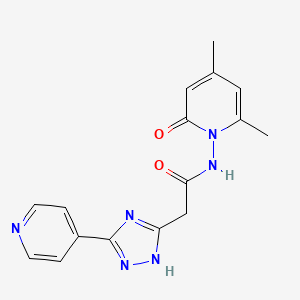![molecular formula C15H20FNO3 B5374276 2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5374276.png)
2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide, also known as FTY720, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. FTY720 is a structural analog of sphingosine, a natural lipid that plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis. FTY720 has been shown to modulate the sphingosine-1-phosphate (S1P) signaling pathway, which is involved in a wide range of biological functions, such as immune regulation, vascular development, and neuroprotection.
Mécanisme D'action
2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide exerts its biological effects by modulating the S1P signaling pathway. S1P is a bioactive lipid that binds to specific receptors on the cell surface, known as S1P receptors. 2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide is phosphorylated by sphingosine kinase 2 (SphK2) to form 2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide-phosphate, which acts as an agonist for S1P receptors. 2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide-phosphate induces internalization and degradation of S1P receptors, leading to the sequestration of lymphocytes in secondary lymphoid organs and the inhibition of their egress into circulation. This results in the modulation of the immune response and the promotion of neuroprotection and tissue regeneration.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of the immune system, the promotion of neuroprotection, and the inhibition of tumor growth. 2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has been shown to reduce the number of circulating lymphocytes by inducing their sequestration in secondary lymphoid organs. This results in the suppression of the immune response and the prevention of autoimmune diseases. 2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has also been shown to promote neuroprotection by reducing neuronal apoptosis and enhancing axonal regeneration. In addition, 2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has been shown to inhibit tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has several advantages for lab experiments, including its well-established synthesis method, its extensive characterization, and its potential therapeutic applications in various diseases. However, 2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide also has some limitations, including its complex mechanism of action, its potential toxicity, and its limited bioavailability. These limitations need to be taken into consideration when designing experiments using 2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide.
Orientations Futures
2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has several potential future directions for research, including the development of new analogs with improved pharmacological properties, the identification of new therapeutic applications, and the elucidation of its complex mechanism of action. 2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has already shown promising results in various diseases, but further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide is synthesized through a multi-step process that involves the reaction of 2-(4-fluorophenoxy)acetic acid with 1,2,5,6-tetrahydro-4H-pyran-4-one, followed by the conversion of the resulting intermediate to 2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide using standard organic chemistry techniques. The synthesis of 2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide is a complex and challenging process that requires expertise in organic chemistry and the use of specialized equipment.
Applications De Recherche Scientifique
2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplantation. In multiple sclerosis, 2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has been shown to reduce the frequency of relapses and slow down disease progression by modulating the immune system and promoting neuroprotection. In cancer, 2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting multiple signaling pathways. In transplantation, 2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has been shown to prevent organ rejection and improve graft survival by modulating the immune response.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-10(14-4-3-9-19-14)17-15(18)11(2)20-13-7-5-12(16)6-8-13/h5-8,10-11,14H,3-4,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWFQAVNXUDKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C(C)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5374204.png)

![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide](/img/structure/B5374210.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5374216.png)
![3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5374224.png)
![2-{4-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy}acetamide](/img/structure/B5374231.png)

![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5374244.png)
![9-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5374249.png)
![1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374253.png)
![N-(2-[5-(4-fluorophenyl)-2-furyl]-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374259.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5374280.png)
